molecular formula C34H48F3OP B12878939 Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine

Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine

Cat. No.: B12878939
M. Wt: 560.7 g/mol
InChI Key: XHYSAGHHLVOQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclohexyl(2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)phosphine is a specialized phosphine ligand known for its bulky structure and electron-rich properties. This compound is widely used in various catalytic processes, particularly in cross-coupling reactions, due to its ability to enhance the reactivity of palladium catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dicyclohexyl(2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl chloride with dicyclohexylphosphine under inert conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a suitable solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified through recrystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dicyclohexyl(2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)phosphine is extensively used in scientific research due to its unique properties:

Mechanism of Action

The mechanism by which Dicyclohexyl(2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves its role as a ligand in catalytic processes. It coordinates with palladium centers, stabilizing the metal and facilitating the formation of reactive intermediates. This enhances the efficiency of cross-coupling reactions by promoting the formation of carbon-carbon bonds .

Properties

Molecular Formula

C34H48F3OP

Molecular Weight

560.7 g/mol

IUPAC Name

dicyclohexyl-[2-(trifluoromethoxy)-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

InChI

InChI=1S/C34H48F3OP/c1-22(2)25-20-29(23(3)4)32(30(21-25)24(5)6)28-18-13-19-31(38-34(35,36)37)33(28)39(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h13,18-24,26-27H,7-12,14-17H2,1-6H3

InChI Key

XHYSAGHHLVOQHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(F)(F)F)P(C3CCCCC3)C4CCCCC4)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.